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2-Octene, 4-ethyl-

Cat. No.: B14643713
M. Wt: 140.27 g/mol
InChI Key: KWJKRSHQUPUUBI-VMPITWQZSA-N
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Description

Contextualization of Branched Alkenes in Chemical Synthesis and Reactivity

Branched alkenes, such as 2-Octene, 4-ethyl-, are important building blocks in organic synthesis. libretexts.org Their branched nature can influence physical properties like boiling point and density, as well as their reactivity. The presence of alkyl branches along a carbon chain can introduce steric hindrance, which can direct the regioselectivity and stereoselectivity of chemical reactions.

The primary site of reactivity in alkenes is the carbon-carbon double bond. oit.edu This electron-rich bond readily undergoes addition reactions, where new atoms or groups are added across the double bond, leading to saturated compounds. wou.edu Common addition reactions include hydrogenation (addition of hydrogen), halogenation (addition of halogens), hydrohalogenation (addition of hydrogen halides), and hydration (addition of water). wou.edu The presence and position of the ethyl branch in 4-ethyl-2-octene can influence the outcome of these reactions, for instance, by affecting the stability of carbocation intermediates that may form during the reaction mechanism. oit.edu

The synthesis of branched alkenes can be achieved through various methods, including elimination reactions and metal-catalyzed cross-coupling reactions. rsc.orgstackexchange.com The specific placement of the double bond and the branching pattern are crucial for the target molecule's properties and subsequent applications.

Significance of Olefinic Stereochemistry, with Specific Reference to E/Z Isomerism and Chiral Centers in 2-Octene, 4-ethyl- Analogues

The stereochemistry of alkenes is a critical aspect of their chemistry, as different spatial arrangements of atoms can lead to distinct physical and chemical properties. numberanalytics.com

E/Z Isomerism:

Due to the restricted rotation around the carbon-carbon double bond, alkenes can exist as geometric isomers. wikipedia.org For an alkene to exhibit this type of isomerism, each carbon of the double bond must be attached to two different groups. wou.edu In the case of 2-Octene, 4-ethyl-, the carbon at the 2-position is bonded to a hydrogen and a methyl group, while the carbon at the 3-position is bonded to a hydrogen and a pentyl group (considering the remainder of the main chain). Since both carbons of the double bond have two different substituents, 2-Octene, 4-ethyl- can exist as E and Z isomers. studymind.co.ukmasterorganicchemistry.com

The E/Z notation is used to unambiguously describe the stereochemistry of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com If the highest priority groups on each carbon of the double bond are on the same side, it is the Z-isomer (from the German zusammen, meaning together). If they are on opposite sides, it is the E-isomer (from the German entgegen, meaning opposite). libretexts.orgstudymind.co.ukyoutube.com The stereochemistry of the double bond can significantly influence the reaction pathways and the properties of the resulting products. numberanalytics.com

Chiral Centers:

The structure of 2-Octene, 4-ethyl- also contains a chiral center at the C4 position. pressbooks.pubchemspider.com A chiral center is a carbon atom that is attached to four different groups. pressbooks.pub In 4-ethyl-2-octene, the carbon at position 4 is bonded to a hydrogen atom, an ethyl group, a propyl group, and a propenyl group (the rest of the octene chain). The presence of this chiral center means that 2-Octene, 4-ethyl- can exist as a pair of enantiomers (non-superimposable mirror images), designated as (R) and (S) based on the CIP rules. libretexts.org

The combination of a chiral center and a stereogenic double bond means that 2-Octene, 4-ethyl- can exist as four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The specific stereoisomer can have a profound impact on its biological activity and its role in asymmetric synthesis.

Interdisciplinary Research Paradigms in Contemporary Organic Chemistry Relevant to Complex Hydrocarbons

The study of complex hydrocarbons like 2-Octene, 4-ethyl- often benefits from interdisciplinary research approaches that combine synthetic chemistry with advanced analytical techniques and computational modeling. acs.orgresearchgate.net

Advanced Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy are invaluable for determining the precise structure and stereochemistry of complex molecules, including the E/Z configuration of the double bond and the relative stereochemistry of chiral centers. numberanalytics.com

Computational Chemistry: Computational methods are increasingly used to predict the properties and reactivity of hydrocarbons. usc.edu These studies can provide insights into reaction mechanisms, transition state energies, and the relative stabilities of different isomers, guiding synthetic efforts and helping to rationalize experimental observations.

Catalysis: The development of new and efficient catalysts is a major focus in hydrocarbon research. usc.edu This includes homogeneous and heterogeneous catalysts for reactions such as hydrogenation, isomerization, and polymerization, which are crucial for the synthesis and transformation of alkenes. organic-chemistry.org Interdisciplinary efforts combining organic synthesis, inorganic chemistry, and materials science are driving innovation in this area. usc.edu

Biocatalysis and Green Chemistry: There is a growing interest in using enzymes and other biological systems for the synthesis and modification of hydrocarbons. acs.org This approach offers potential for highly selective and environmentally friendly chemical processes.

The investigation of complex hydrocarbons like 2-Octene, 4-ethyl- within these interdisciplinary frameworks contributes to a deeper understanding of fundamental chemical principles and enables the development of new materials and technologies. researchgate.netgrc.org

Interactive Data Table: Physicochemical Properties of 2-Octene, 4-ethyl-

PropertyValueUnitSource
Molecular FormulaC10H20 lookchem.com
Molecular Weight140.27 g/mol chemicalbook.com
Boiling Point163.9°C lookchem.com
Density0.747g/cm³ lookchem.com
Flash Point42.8°C lookchem.com
Vapor Pressure2.65mmHg at 25°C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B14643713 2-Octene, 4-ethyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(E)-4-ethyloct-2-ene

InChI

InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h5,8,10H,4,6-7,9H2,1-3H3/b8-5+

InChI Key

KWJKRSHQUPUUBI-VMPITWQZSA-N

Isomeric SMILES

CCCCC(CC)/C=C/C

Canonical SMILES

CCCCC(CC)C=CC

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Octene, 4 Ethyl and Higher Alkenes

Electrophilic Addition Reactions to Branched Alkenes

Electrophilic addition is a cornerstone reaction of alkenes. The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Regioselectivity in Additions (Markovnikov and Anti-Markovnikov Rules)

When an unsymmetrical alkene, such as 2-Octene, 4-ethyl-, undergoes electrophilic addition with a reagent like HBr, the regiochemical outcome—that is, which carbon atom forms a bond with the hydrogen and which with the bromine—is critical. The predictability of this outcome is described by Markovnikov's rule.

Markovnikov's Rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms. libretexts.orgchemistrysteps.com The underlying principle is the formation of the most stable carbocation intermediate. libretexts.org Alkyl groups are electron-donating and stabilize a positive charge on an adjacent carbon. Therefore, the more substituted a carbocation is, the more stable it is (tertiary > secondary > primary).

For 2-Octene, 4-ethyl-, the double bond is between carbon-2 and carbon-3. Protonation can lead to two possible carbocation intermediates:

Path A: Protonation at C-2 results in a carbocation at C-3 (a secondary carbocation, but stabilized by two adjacent alkyl groups).

Path B: Protonation at C-3 results in a carbocation at C-2 (a secondary carbocation).

Between these, the carbocation at C-3 is generally expected to be more stable due to the electronic contribution of the adjacent butyl and ethyl groups. Consequently, the nucleophile (e.g., Br⁻) will attack this more stable carbocation, leading to the major product predicted by Markovnikov's rule. chemistrysteps.com

Anti-Markovnikov Addition represents the reverse regioselectivity. This outcome is not typically observed in standard electrophilic additions of hydrogen halides but can be achieved under specific conditions, most notably the addition of HBr in the presence of peroxides. chemistrysteps.comlibretexts.org This reaction proceeds through a free-radical mechanism rather than a carbocation-based ionic mechanism. libretexts.org In this pathway, the bromine radical adds first to the double bond to generate the most stable carbon radical, resulting in the hydrogen atom adding to the more substituted carbon. libretexts.org

Table 1: Regioselectivity in Electrophilic Addition to 2-Octene, 4-ethyl-
Reaction ConditionMechanismIntermediateMajor ProductGoverning Rule
HBrIonic (Electrophilic Addition)More stable carbocation3-Bromo-4-ethyloctaneMarkovnikov
HBr, ROOR (peroxides)Free RadicalMore stable carbon radical2-Bromo-4-ethyloctaneAnti-Markovnikov

Stereochemical Outcomes and Stereoselectivity in Electrophilic Additions

The stereochemistry of electrophilic additions describes the spatial arrangement of the atoms in the product. Since the π bond of an alkene is planar, the electrophile and nucleophile can add to the same face of the double bond (syn-addition) or to opposite faces (anti-addition). masterorganicchemistry.comchemistrysteps.comlibretexts.org

The stereochemical outcome is highly dependent on the reaction mechanism.

Carbocation Intermediates: When the reaction proceeds through a distinct and relatively long-lived carbocation intermediate, the carbon atom is sp²-hybridized and planar. The incoming nucleophile can attack from either face with roughly equal probability. If the addition creates new stereocenters, this lack of selectivity will result in a mixture of stereoisomers (e.g., a racemic mixture of enantiomers). chemistrysteps.comlibretexts.orglibretexts.org

Bridged Intermediates: In some reactions, such as the addition of halogens (Br₂ or Cl₂), a bridged halonium ion intermediate is formed. The nucleophile must then attack from the side opposite the bridge (an Sₙ2-like mechanism), resulting in a strict anti-addition. dalalinstitute.com

For the addition of HBr to 2-Octene, 4-ethyl-, a planar carbocation intermediate is formed. The subsequent attack by the bromide ion can occur from either the top or bottom face. Since C-3 and C-4 in the starting material are potential stereocenters, the reaction can lead to a mixture of diastereomers. The reaction is generally not stereoselective. libretexts.org

Mechanistic Insights into Nucleophile-Assisted Alkene Activation

While the classical model of electrophilic addition involves the alkene acting as the primary nucleophile, more nuanced mechanisms have been elucidated. One such mechanism is Nucleophile-Assisted Alkene Activation (NAAA) . nih.gov This concept proposes that in certain contexts, particularly intramolecular reactions like halocyclizations, the nucleophile can interact with the alkene before the electrophilic attack. nih.govacs.orgnih.gov

This interaction, which can involve the donation of electron density from the nucleophile to the alkene, raises the energy of the alkene's highest occupied molecular orbital (HOMO). nih.gov This "activated" alkene is more nucleophilic and thus more reactive toward the electrophile. This can lead to a concerted, termolecular (AdE3) mechanism where the electrophile addition and nucleophile attack occur in a single, stereospecific step, bypassing a discrete carbocation intermediate. acs.orgnih.govresearchgate.net This contrasts with the stepwise textbook mechanism and provides a more accurate picture for many synthetically important reactions where stereocontrol is crucial. nih.govacs.org

Olefin Metathesis of Branched and Functionalized Alkenes

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. wikipedia.org For their work in developing this reaction, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.org The reaction is catalyzed by transition metal complexes, particularly those of ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), which exhibit high functional group tolerance. libretexts.orgorganic-chemistry.org

Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM) Strategies

Olefin metathesis encompasses several variations, with cross-metathesis and ring-closing metathesis being particularly valuable in synthesis. libretexts.orgsigmaaldrich.com

Cross-Metathesis (CM): This is an intermolecular reaction between two different alkenes. masterorganicchemistry.com In the context of a branched alkene like 2-Octene, 4-ethyl-, it could be reacted with another olefin to generate new, more complex substituted alkenes. The reaction can produce a statistical mixture of products, but selectivity can often be achieved by using one partner in excess or by choosing alkenes with different reactivities. masterorganicchemistry.com CM is particularly effective for synthesizing tri- and tetrasubstituted alkenes, which can be challenging to access via other methods. organic-chemistry.orgnih.gov

Ring-Closing Metathesis (RCM): This is an intramolecular reaction of a diene (a molecule with two double bonds) to form a cyclic alkene and a small, volatile byproduct like ethylene. organic-chemistry.orgwikipedia.org The formation and removal of gaseous ethylene from the reaction mixture provides a strong thermodynamic driving force, shifting the equilibrium toward the cyclic product. wikipedia.orgilpi.com RCM is a highly effective strategy for the synthesis of rings of various sizes, from common 5- to 7-membered rings to large macrocycles. organic-chemistry.orgwikipedia.org The reaction tolerates a wide array of functional groups, making it a robust tool in complex molecule synthesis. organic-chemistry.orgorganic-chemistry.org

Table 2: Key Olefin Metathesis Strategies
StrategyDescriptionReaction TypeDriving ForceTypical Application
Cross-Metathesis (CM)Exchange of substituents between two different alkenes.IntermolecularEntropy (removal of volatile byproducts)Synthesis of complex acyclic alkenes
Ring-Closing Metathesis (RCM)Cyclization of a diene.IntramolecularEntropy (removal of volatile byproducts like ethylene)Synthesis of cyclic and macrocyclic compounds

Mechanistic Aspects of Transition Metal-Catalyzed Metathesis

The widely accepted mechanism for olefin metathesis was first proposed by Yves Chauvin. libretexts.orgilpi.com It does not involve the direct cycloaddition of two alkenes, which is a symmetry-forbidden process. Instead, the reaction proceeds via a sequence of cycloaddition and cycloreversion steps involving a metal alkylidene (M=CR₂) catalyst.

The catalytic cycle involves:

[2+2] Cycloaddition: The alkene substrate coordinates to the metal alkylidene catalyst and undergoes a [2+2] cycloaddition to form a four-membered ring intermediate called a metallacyclobutane. wikipedia.orglibretexts.orgilpi.com The presence of d-orbitals on the transition metal facilitates this otherwise forbidden reaction. ilpi.com

[2+2] Cycloreversion: The metallacyclobutane intermediate then breaks apart in the reverse manner. This cycloreversion can either regenerate the starting materials or, by cleaving the opposite set of bonds, produce a new alkene product and a new metal alkylidene species. wikipedia.orgmasterorganicchemistry.com

Propagation: This new metal alkylidene can then react with another molecule of the alkene substrate, continuing the catalytic cycle until an equilibrium of alkene products is reached. masterorganicchemistry.comilpi.com

Polymerization Reactions Involving Functionalized Alkene Monomers

Extensive searches of scientific literature did not yield specific studies on the polymerization behavior of 2-Octene, 4-ethyl-. The following sections outline general principles of polymerization reactions applicable to branched alkenes, but it is important to note that these are not based on direct experimental or theoretical investigations of 2-Octene, 4-ethyl-.

Catalytic Polymerization Mechanisms

The catalytic polymerization of alkenes is a cornerstone of polymer chemistry, enabling the synthesis of a vast array of materials. Various catalytic systems are employed, each with distinct mechanisms and capabilities for controlling polymer properties such as molecular weight, stereochemistry, and branching.

Transition metal catalysts, particularly Ziegler-Natta and Phillips catalysts, are widely used for the polymerization of α-olefins. rsc.org These heterogeneous catalysts typically involve an active metal center, such as titanium or chromium, which coordinates with the alkene monomer. The polymerization proceeds through the migratory insertion of the alkene into a metal-alkyl bond, leading to chain growth. rsc.org For branched internal olefins like 2-Octene, 4-ethyl-, steric hindrance around the double bond would likely influence the rate and feasibility of coordination and insertion, often resulting in lower reactivity compared to linear α-olefins.

Homogeneous catalysts, such as metallocenes and other single-site catalysts, offer greater control over the polymerization process. These catalysts, often based on zirconium or hafnium, can be tailored to produce polymers with specific tacticities and microstructures. The mechanism also involves the coordination of the alkene and its subsequent insertion into the growing polymer chain. mdpi.com The well-defined nature of the active site allows for more precise control over monomer enchainment. For a monomer like 2-Octene, 4-ethyl-, the regioselectivity and stereoselectivity of insertion would be critical factors determining the final polymer architecture.

Recent advancements have explored the use of nickel and other late transition metals in alkene polymerization. organic-chemistry.org These catalysts can exhibit high tolerance to functional groups and may offer alternative pathways for the polymerization of more complex olefins. organic-chemistry.org The mechanism often involves a Ni(0)/Ni(II) catalytic cycle, proceeding through oxidative addition, migratory insertion, transmetalation, and reductive elimination steps. organic-chemistry.org

Enzyme-catalyzed polymerization presents a green alternative to traditional methods. whiterose.ac.uk Lipases, for example, have been utilized in ring-opening polymerizations and polycondensation reactions. While less common for alkene polymerization, enzymatic processes offer high selectivity under mild conditions. whiterose.ac.uk

Interactive Table: Comparison of Alkene Polymerization Catalyst Types

Catalyst TypeTypical MetalsMechanism HighlightsControl over Polymer Structure
Ziegler-Natta Ti, CrCoordination-insertion on a solid supportModerate to Good
Metallocene Zr, HfCoordination-insertion at a single active siteExcellent
Late Transition Metal Ni, PdOxidative addition, migratory insertion, reductive eliminationGood to Excellent
Enzymatic (Lipases)Varies (e.g., transesterification)High selectivity

Quantum Chemical Studies on Free Radical Polymerization Kinetics

Quantum chemistry provides a powerful tool for investigating the kinetics and mechanisms of free radical polymerization (FRP) at a molecular level. nih.govmdpi.com While no specific quantum chemical studies on the free radical polymerization of 2-Octene, 4-ethyl- were found, the principles of such studies on other alkenes can be described.

FRP proceeds through three main stages: initiation, propagation, and termination. nist.gov Quantum chemical calculations can elucidate the energetics and transition states of each step.

Initiation: This phase involves the generation of free radicals from an initiator and the subsequent addition of this radical to the first monomer unit. nist.gov Computational methods can model the homolytic cleavage of initiators and the activation barriers for the initial radical attack on the alkene double bond. For 2-Octene, 4-ethyl-, calculations would likely show a preference for radical addition to the less sterically hindered carbon of the double bond.

Propagation: The growing polymer chain, which is a radical species, successively adds to monomer molecules. nist.gov Quantum chemistry can be used to calculate the rate constants for propagation by modeling the transition state of the radical addition to the monomer. The penultimate unit effect, where the second-to-last monomer unit influences the reactivity of the growing chain, can also be investigated computationally. nih.gov

Termination: The polymerization process ceases when two growing radical chains combine or disproportionate. mdpi.com Quantum chemical methods can be used to explore the potential energy surfaces of these termination reactions and predict their rate constants.

These computational studies provide valuable insights that complement experimental findings and aid in the development of more controlled polymerization processes. nih.gov

Other Significant Transformations of Branched Olefins

Beyond polymerization, branched olefins like 2-Octene, 4-ethyl- can undergo a variety of chemical transformations. The following sections describe general reaction types, though specific studies on 2-Octene, 4-ethyl- are not available.

Oxidative Transformations, including Ozonolysis and Criegee Intermediate Formation

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. researchgate.net The reaction of an alkene with ozone proceeds through a mechanism first proposed by Rudolf Criegee.

The initial step is a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). researchgate.net This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govchemspider.com For 2-Octene, 4-ethyl-, two possible cleavage pathways exist, which would lead to two different pairs of carbonyl compounds and Criegee intermediates.

The Criegee intermediate is a highly reactive 1,3-dipole that can undergo various subsequent reactions. In a non-participating solvent, it can recombine with the carbonyl compound in a reverse 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). researchgate.net The regiochemistry of this recombination can lead to a mixture of products.

The work-up conditions following ozonolysis determine the final products. Reductive work-up (e.g., with zinc and water or dimethyl sulfide) typically yields aldehydes or ketones, while oxidative work-up (e.g., with hydrogen peroxide) produces carboxylic acids or ketones. researchgate.net

Criegee intermediates are also significant in atmospheric chemistry, where they can react with other atmospheric components. nih.gov The stabilization of Criegee intermediates is influenced by the size and structure of the carbonyl co-product formed during the decomposition of the primary ozonide. rsc.org

General Functional Group Transformations and Derivatization Strategies

The double bond in branched olefins serves as a handle for a wide range of functional group transformations and derivatization strategies. These reactions allow for the conversion of simple alkenes into more complex and valuable molecules.

Hydration: The addition of water across the double bond, typically catalyzed by acid, results in the formation of an alcohol. For an unsymmetrical alkene like 2-Octene, 4-ethyl-, this reaction would follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon, leading to a tertiary alcohol.

Hydroboration-Oxidation: This two-step procedure provides a route to anti-Markovnikov hydration. The addition of a borane reagent across the double bond is followed by oxidation with hydrogen peroxide and a base, yielding an alcohol where the hydroxyl group is on the less substituted carbon. mdpi.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds through a halonium ion intermediate and results in a vicinal dihalide.

Epoxidation: Alkenes can be converted to epoxides (oxiranes) using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The epoxide can then be opened under acidic or basic conditions to form diols or other functionalized compounds.

Hydroformylation: This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst, to produce aldehydes. nist.gov For internal olefins, this can lead to a mixture of isomeric products.

Metathesis: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, allows for the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of new alkenes. mdpi.com

Derivatization is often employed to enhance the analyzability of compounds, for instance, by improving their volatility for gas chromatography or their ionization efficiency for mass spectrometry. For alkenes, derivatization might involve conversion to one of the functional groups mentioned above.

Advanced Spectroscopic and Analytical Characterization of Alkene Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Alkene Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed stereochemistry of organic molecules, including the geometric isomerism of alkenes. For 4-ethyl-2-octene, both ¹H and ¹³C NMR provide critical data to distinguish between the (E)- and (Z)-isomers through the analysis of chemical shifts and spin-spin coupling constants.

Detailed analysis of the ¹H NMR spectrum would reveal distinct signals for the vinylic protons on the double bond (C2 and C3). The key to stereochemical assignment lies in the coupling constant (³J) between these two protons. For the (E)-isomer (trans), the dihedral angle of approximately 180° results in a larger coupling constant, typically in the range of 11-18 Hz. Conversely, the (Z)-isomer (cis), with a dihedral angle of 0°, exhibits a smaller coupling constant, generally between 6-12 Hz.

In ¹³C NMR spectroscopy, the stereochemistry influences the chemical shifts of the allylic carbons due to the gamma-gauche effect. In the (Z)-isomer of 4-ethyl-2-octene, the steric compression between the ethyl group at C4 and the methyl group at C1 would cause the signals for these carbons, as well as the C5 carbon of the butyl group, to shift upfield (to a lower ppm value) compared to the less-hindered (E)-isomer. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning all proton and carbon signals, confirming the connectivity and finalizing the stereochemical elucidation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)- and (Z)-4-ethyl-2-octene Predicted values are based on established principles of NMR spectroscopy for similar alkene structures.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Distinguishing Features
Vinylic Protons (H2, H3) 5.2 - 5.6125 - 135Coupling constant (³J) between H2 and H3 is larger for the (E)-isomer (~15 Hz) than the (Z)-isomer (~10 Hz). msu.edu
Allylic Proton (H4) ~2.0~40Multiplet, coupling to vinylic protons and protons on the ethyl and butyl groups.
Terminal Methyl (H1) ~1.6~18Doublet, coupled to H2.
Ethyl Group (CH₂) ~1.4~29 (Z), ~35 (E)Quartet, coupled to the ethyl's methyl protons. Shift is influenced by steric effects.
Ethyl Group (CH₃) ~0.9~12Triplet, coupled to the ethyl's methylene (B1212753) protons.
Butyl Group Protons 0.9 - 1.414, 23, 32Complex multiplets corresponding to the remainder of the aliphatic chain.

Infrared (IR) Spectroscopy for Differentiation of Alkene Structural Types and Substituent Effects

Infrared (IR) spectroscopy is a rapid and effective method for identifying the types of functional groups present in a molecule and can be used to differentiate between alkene isomers. youtube.com The IR spectrum of 4-ethyl-2-octene is characterized by absorptions corresponding to its alkene and alkane functionalities.

Key diagnostic peaks include:

C-H stretching vibrations: Alkenes show C-H stretching for the sp²-hybridized carbons of the double bond at a frequency just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz In contrast, the C-H stretches for the sp³-hybridized carbons of the alkyl groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub

C=C stretching vibration: The carbon-carbon double bond stretch for a disubstituted alkene like 4-ethyl-2-octene appears in the region of 1660-1675 cm⁻¹. vscht.cz The intensity of this peak is often weak to medium.

C-H out-of-plane bending (wagging): The most definitive IR absorption for distinguishing between (E) and (Z) disubstituted alkenes is the strong C-H out-of-plane (oop) bending vibration. csbsju.edu The (E)-isomer (trans) shows a characteristic strong absorption band in the 960-975 cm⁻¹ region. The (Z)-isomer (cis) displays a strong band in a different region, typically around 675-730 cm⁻¹. quora.com This clear difference allows for straightforward differentiation of the geometric isomers.

Table 2: Characteristic Infrared Absorption Frequencies for 4-ethyl-2-octene Isomers

Vibrational Mode Frequency Range (cm⁻¹) Isomer Specificity
=C-H Stretch3000 - 3100Present in both isomers. spectroscopyonline.com
-C-H Stretch (Alkyl)2850 - 2960Present in both isomers.
C=C Stretch1660 - 1675Present in both isomers; may be slightly different for each. quora.com
C-H Out-of-Plane Bend960 - 975(E)-isomer (trans) only. csbsju.edu
C-H Out-of-Plane Bend675 - 730(Z)-isomer (cis) only.

Mass Spectrometry for Molecular Identification and Isomer Analysis in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. srce.hr For 4-ethyl-2-octene (C₁₀H₂₀), the molecular weight is 140.27 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, 4-ethyl-2-octene will produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 140. The fragmentation pattern is dominated by cleavages at the allylic positions, which are weakened by the adjacent double bond, leading to the formation of stable carbocations. The major fragmentation pathways would involve the loss of alkyl radicals:

Loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a fragment at m/z 97.

Loss of an ethyl radical (•C₂H₅) from the ethyl substituent at C4, resulting in a fragment at m/z 111.

While the mass spectra of (E) and (Z) isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. vurup.sk However, MS is most powerful when coupled with a separation technique like gas chromatography (GC-MS). This hyphenated technique allows for the separation of isomers, which can then be individually identified by their mass spectra, confirming their molecular weight and aiding in structural confirmation. researchgate.net This approach has been successfully used to identify 4-ethyl-2-octene in complex volatile mixtures from natural sources. tandfonline.com

Table 3: Major Ions in the Electron Ionization Mass Spectrum of 4-ethyl-2-octene Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

m/z (Mass/Charge) Relative Intensity (%) Possible Fragment Identity
41100.0C₃H₅⁺ (Allyl cation)
5585.1C₄H₇⁺
6948.2C₅H₉⁺
8329.8C₆H₁₁⁺
9710.1[M - C₃H₇]⁺
11116.9[M - C₂H₅]⁺
1409.1[M]⁺ (Molecular Ion)

High-Efficiency Chromatographic Separations for Alkene Isomers (e.g., Capillary Gas Chromatography)

High-efficiency chromatographic techniques, particularly capillary gas chromatography (GC), are essential for separating complex mixtures of alkene isomers. vurup.sk The separation is based on differences in the analytes' boiling points and their interactions with the stationary phase coated on the inside of the capillary column. libretexts.org

The isomers of 4-ethyl-2-octene can be separated using a long capillary column (e.g., 30-100 meters) with a non-polar or moderately polar stationary phase. libretexts.org Non-polar phases, like those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5), primarily separate compounds based on their boiling points. Generally, the more compact (Z)-isomer has a slightly lower boiling point and may elute earlier than the more linear (E)-isomer. Specialized stationary phases, such as those with cyanopropyl or liquid crystalline functionalities, can offer enhanced selectivity for geometric isomers based on differences in their shape and polarity. scielo.brteknokroma.es

The use of comprehensive two-dimensional gas chromatography (GC×GC), often coupled with time-of-flight mass spectrometry (TOFMS), provides even greater resolving power. This advanced technique was used to separate and identify 4-ethyl-2-octene from a complex matrix of over 100 volatile compounds found in milk, demonstrating its capability to isolate specific isomers from highly complex samples. tandfonline.com

Table 4: Typical Capillary Gas Chromatography Parameters for Alkene Isomer Separation

Parameter Typical Setting Purpose
Column Type Fused Silica CapillaryProvides high efficiency and inertness. libretexts.org
Stationary Phase Polydimethylsiloxane (non-polar) or Polyethylene Glycol (polar)Selectivity based on boiling point (non-polar) or polarity (polar). stackexchange.com
Column Dimensions 30-100 m length, 0.15-0.32 mm I.D., 0.25-1.0 µm film thicknessLong columns provide a high number of theoretical plates for better resolution. libretexts.org
Carrier Gas Helium (He) or Hydrogen (H₂)Inert mobile phase. libretexts.org
Injection Mode Split/SplitlessIntroduces a small, precise volume of sample.
Oven Temperature Temperature programmed (e.g., 40°C initial, ramp at 5°C/min to 220°C)Optimizes separation of compounds with a wide range of boiling points. tandfonline.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general hydrocarbon detection; MS for identification. msu.edu

Computational Chemistry and Theoretical Modeling of 2 Octene, 4 Ethyl Reactivity

Quantum Chemical (QC) Studies on Alkene Electronic Structure and Reactivity

Quantum chemical (QC) methods are fundamental to understanding the electronic characteristics of alkenes, which govern their reactivity. These studies focus on the nature of the carbon-carbon double bond, composed of a strong σ bond and a weaker, more accessible π bond. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. In ethylene, the simplest alkene, the HOMO is the bonding π orbital, while the LUMO is the corresponding antibonding π* orbital. cmu.edu The energy and symmetry of these frontier orbitals dictate how the alkene will interact with other reagents.

For a substituted, asymmetric alkene like 2-Octene, 4-ethyl-, the presence of alkyl groups influences the electronic structure. Alkyl groups are weakly electron-donating, which raises the energy of the HOMO, making the alkene more nucleophilic and more reactive towards electrophiles compared to ethylene. QC studies, including methods like Hartree-Fock (HF) and more advanced approaches, can precisely calculate these electronic properties. researchgate.net

Theoretical investigations into various alkenes reveal key structure-reactivity relationships:

Nucleophilicity and Electrophilicity : Conceptual Density Functional Theory (CDFT) and Electron Localization Function (ELF) analyses are used to characterize the nucleophilic and electrophilic nature of alkenes. mdpi.comnih.gov These methods help predict how an alkene like 2-Octene, 4-ethyl- would behave in reactions such as Diels-Alder cycloadditions or reactions with polar reagents. mdpi.comnih.gov

Electronic Effects of Substituents : The ethyl group at the C4 position and the propyl group at the C5 position in 2-Octene, 4-ethyl- introduce steric bulk and electronic effects. QC studies on similar substituted alkenes show that such groups can influence reaction rates and regioselectivity by modifying the electron density across the double bond. beilstein-journals.org

Polymerization Mechanisms : QC studies have been pivotal in understanding the mechanism of alkene polymerization. catalysis.ru They analyze the electronic structure of active centers in catalysts and the stages of alkene coordination and insertion into a growing polymer chain. catalysis.ru The interaction between the metal catalyst's d-orbitals and the alkene's π-orbitals is a key aspect of this analysis. catalysis.ru

Table 1: Illustrative Frontier Molecular Orbital (HOMO/LUMO) Energies for Representative Alkenes This table presents generalized, representative energy values to illustrate trends. Actual values depend on the specific computational method and basis set used.

AlkeneHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethylene-10.51.812.3
Propene-10.21.912.1
trans-2-Butene-9.82.011.8
2,3-Dimethyl-2-butene-9.12.211.3

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Catalyst Design

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying complex organic reactions due to its balance of accuracy and computational cost. numberanalytics.com It is extensively used to map out potential energy surfaces, which helps in elucidating detailed reaction mechanisms and designing more efficient catalysts for alkene transformations. numberanalytics.comnumberanalytics.com

Key applications of DFT in studying alkene reactions include:

Mechanism Elucidation : DFT calculations can distinguish between different possible reaction pathways, such as stepwise versus concerted mechanisms. mdpi.com For instance, in 1,3-dipolar cycloadditions involving alkenes, DFT can determine whether the reaction proceeds through a radical-mediated stepwise path or a concerted [3+2] cycloaddition by comparing the energy barriers of each pathway. mdpi.com Similarly, in the ozonolysis of alkenes, DFT is used to model the complex reaction sequence, including the formation of primary ozonides and Criegee intermediates. mcgill.carsc.org

Catalyst Design : Computational modeling is instrumental in developing and optimizing catalysts for alkene reactions. In transition-metal-catalyzed reactions, DFT can predict how ligands affect catalyst activity and selectivity. acs.orgpitt.edu For example, in the hydroboration of alkenes, computational screening of different chiral ligands can identify candidates that are likely to provide high enantioselectivity, guiding experimental efforts. researchgate.net DFT studies on gold-catalyzed diarylation of alkenes have confirmed a π-activation mechanism over a migratory insertion mechanism, providing crucial information for catalyst improvement. acs.org

Regioselectivity Prediction : In reactions of unsymmetrical alkenes like 2-Octene, 4-ethyl-, DFT can predict the regiochemical outcome. For example, in the addition of radicals like NO₃ to 2,3-dimethyl-2-butene, DFT calculations show that the initial addition of the radical to the double bond is the first step, and the subsequent pathway can be mapped to predict the final products. researchgate.net

Investigation of Transition States and Energetic Profiles of Alkene Reactions

A central goal of computational reaction analysis is the identification and characterization of transition states (TS). wikipedia.org A transition state is the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate of the reaction. wikipedia.org

Computational methods, particularly DFT, are used to:

Locate Transition State Geometries : Algorithms can find the specific molecular geometry that corresponds to the TS, which is a first-order saddle point on the potential energy surface. For example, in the epoxidation of cis- and trans-2-butenes, DFT calculations have located the "spiro" transition state, helping to explain why cis-alkenes often react faster than trans-alkenes in this reaction. wm.edu

Calculate Activation Energies : The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). By calculating these barriers for competing pathways, chemists can predict which reaction will be faster. For instance, in the thermal oxidation of (E)-4-decenal, DFT calculations showed that the alkoxy radical (RO·) mechanism has a lower activation barrier than the peroxide (ROOH) or peroxyl radical (ROO·) mechanisms. nih.gov

Analyze Reaction Profiles : A full reaction energy profile maps the energy changes from reactants through transition states and intermediates to products. In a study of the retro-Diels-Alder reaction of bicyclo[2.2.2]octene, a related bicyclic alkene system, the principle of structure-correlation was demonstrated, where changes in bond lengths in the ground state reflect the geometry of the upcoming transition state. wikipedia.org Theoretical studies on halocarbene cycloadditions to alkenes have even helped interpret phenomena like negative activation energies by carefully modeling the enthalpy and entropy contributions to the free energy barrier. unige.ch

Table 2: Illustrative Calculated Activation Energies (ΔG‡) for Alkene Reactions This table provides representative data from DFT studies on various alkenes to illustrate the role of computational chemistry in determining reaction kinetics. Values are dependent on the specific reaction, computational method, and basis set.

Reaction TypeAlkene ExampleComputational MethodCalculated ΔG‡ (kcal/mol)Reference Insight
Epoxidationcis-2-ButeneB3LYP/6-31G12.7Lower barrier than *trans-isomer, explaining higher reactivity. wm.edu
Epoxidationtrans-2-ButeneB3LYP/6-31G*14.1Higher barrier due to steric interactions in the transition state. wm.edu
CyclopropanationEthyleneB3LYP0.8Very low barrier from carbene intermediate. acs.org
Hydroboration/CarboxylationCyclohexeneB3LYP-D328.8Rate-determining carboxylation step. ub.edu

Computational Analysis of Stereoselectivity and Enantioselectivity

Many reactions involving alkenes can produce multiple stereoisomers. Computational analysis is essential for predicting and understanding the origins of stereoselectivity (diastereoselectivity and enantioselectivity). This is achieved by comparing the activation energies of the transition states leading to the different stereoisomeric products. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

Diastereoselectivity : In reactions creating new stereocenters on an already chiral molecule or in reactions like E/Z isomerization, DFT can predict which diastereomer will be favored. For example, in the synthesis of geminal bromofluoroalkenes, DFT calculations showed that the transition state leading to the E-isomer was 2.1 kcal/mol lower in energy than the one leading to the Z-isomer, successfully explaining the observed high E-selectivity. nih.gov The stereochemistry of alkenes also influences reaction mechanisms by affecting how a reagent can approach the double bond due to steric and electronic factors. numberanalytics.com

Enantioselectivity : In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Computational studies are crucial for understanding this process. By modeling the interaction between the substrate, the catalyst, and the reagents, researchers can identify the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the transition state that are responsible for asymmetric induction. pitt.edursc.org For instance, in the enantioselective hydroboration of terminal alkenes, a computational approach was used to systematically design a chiral ligand that achieved up to 99% enantiomeric excess (ee) by creating a "three-hindered-quadrant" environment around the metal center. researchgate.net This demonstrates the predictive power of computational chemistry in modern synthetic methodology.

Environmental Fate and Biodegradation of Branched Alkenes

Microbial Degradation Pathways of Branched Hydrocarbons and Alkenes

The microbial breakdown of hydrocarbons is a critical process for cleansing ecosystems of petroleum-based pollutants. Bacteria, in particular, have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon and energy. nih.gov However, branched hydrocarbons are generally more difficult for microorganisms to degrade than their linear counterparts. kemdiktisaintek.go.idnih.gov The degradation of these complex molecules can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, each involving distinct biochemical pathways. nih.govfrontiersin.org

Aerobic Degradation: Under aerobic conditions, the initial attack on a hydrocarbon molecule involves the incorporation of oxygen, a reaction catalyzed by enzymes called oxygenases. nih.gov For alkanes and alkenes, alkane hydroxylases are key enzymes that introduce a hydroxyl group, converting the hydrocarbon into an alcohol. frontiersin.org This initial step is often rate-limiting. enviro.wiki The resulting alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. This carboxylated compound can then enter central metabolic pathways, such as the β-oxidation pathway, to be completely broken down. frontiersin.org

In the case of alkenes, the double bond can be a site for initial enzymatic attack, often leading to epoxidation. mdpi.com For branched alkenes like 2-Octene, 4-ethyl-, the ethyl group at the C4 position presents a steric hindrance that can make it more resistant to degradation compared to linear octene. kemdiktisaintek.go.idnih.gov

Anaerobic Degradation: In the absence of molecular oxygen, microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or carbonate to oxidize hydrocarbons. kemdiktisaintek.go.idnih.gov Anaerobic degradation pathways are generally slower and less efficient than aerobic ones. enviro.wikiaapg.org One known mechanism for anaerobic alkane activation is the addition of the hydrocarbon to fumarate, a process that has been observed for alkanes ranging from C3 to C20. aapg.org Another strategy involves subterminal carboxylation, where the alkane is carboxylated at the C3 position, followed by the elimination of the two adjacent terminal carbon atoms. frontiersin.org The specific anaerobic pathways for branched alkenes are less well-characterized but are crucial for understanding the fate of these compounds in anoxic environments like deep sediments and contaminated aquifers. kemdiktisaintek.go.idd-nb.info

A diverse range of microorganisms can degrade hydrocarbons, although some specialize in breaking down specific types. mdpi.com Branched-chain hydrocarbons often require specialized metabolic pathways. mdpi.com

Microbial Consortia: Specific genera of bacteria are well-known for their ability to degrade complex hydrocarbons. These include:

Pseudomonas : Species like Pseudomonas putida and Pseudomonas citronellolis are extensively studied for their hydrocarbon degradation capabilities. kemdiktisaintek.go.idfrontiersin.orgnih.gov Some strains can degrade both linear and branched alkanes. pjoes.com

Alcanivorax : This genus is noted for its ability to degrade branched alkanes such as pristane (B154290) and phytane, giving it a competitive advantage in oil-contaminated marine environments. kemdiktisaintek.go.idnih.gov

Rhodococcus : Members of this genus are known to possess multiple alkane hydroxylase genes, enabling them to break down a variety of hydrocarbons. frontiersin.orgmdpi.com

Mycobacterium : Certain Mycobacterium species have been shown to be capable of degrading highly branched alkanes like squalane, which shares structural complexity with other branched hydrocarbons. nih.govmdpi.com

Enzymatic Systems: The primary enzymes involved in the initial aerobic degradation of alkanes and alkenes belong to the alkane hydroxylase (AH) superfamily. frontiersin.org

Alkane Hydroxylases (e.g., AlkB): These are integral-membrane non-heme iron monooxygenases that are widespread in hydrocarbon-degrading bacteria. kemdiktisaintek.go.idfrontiersin.org The AlkB system from Pseudomonas putida GPo1 is a well-characterized example that hydroxylates medium-chain n-alkanes (C5-C12). frontiersin.org These enzymes can also act on branched and cyclic alkanes. ethz.ch

Cytochrome P450 Monooxygenases: These are another major class of enzymes capable of hydroxylating alkanes. They are common in many hydrocarbon-degrading microorganisms. nih.govacs.org

Methane Monooxygenases (MMOs): While primarily acting on short-chain alkanes (C1-C8), some MMOs exhibit broad substrate specificity and can oxidize a range of hydrocarbons. ethz.chacs.org

Peroxygenases: Fungal unspecific peroxygenases (UPOs) are robust extracellular enzymes that can epoxidize terminal alkenes using hydrogen peroxide, representing an alternative biocatalytic route. mdpi.com

In some cases, enzyme recruitment, where an organism utilizes enzymes from one pathway to metabolize a novel substrate, can enable the degradation of previously recalcitrant branched hydrocarbons. nih.gov For instance, experiments have shown that combining alkane and citronellol (B86348) degradative pathways can lead to the breakdown of compounds like 2,6-dimethyl-2-octene. nih.gov

Factors Influencing Biodegradation Rates of Branched Alkenes in Environmental Contexts

The rate at which branched alkenes like 2-Octene, 4-ethyl- are biodegraded in the environment is not constant but is influenced by a combination of the compound's chemical properties and various environmental factors. microbenotes.comminia.edu.eg

Key Influencing Factors:

Chemical Structure: The degree and position of branching are critical. Increased branching generally decreases the rate of biodegradation. kemdiktisaintek.go.idnih.gov The presence of a double bond in alkenes makes them generally more susceptible to initial attack than saturated alkanes. enviro.wiki

Bioavailability: Hydrocarbons are hydrophobic and have low water solubility, which can limit their availability to microorganisms. kemdiktisaintek.go.idmicrobenotes.com Contaminants may adsorb to soil particles, further reducing their availability for degradation. microbenotes.com

Environmental Conditions: Temperature, pH, and moisture levels significantly impact microbial activity. biomedgrid.com Most hydrocarbon-degrading microbes have optimal temperature ranges (e.g., 15-20°C for marine environments, 30-40°C for soil) and pH ranges (typically 6.5-8.5). aapg.orgmicrobenotes.com

Nutrient Availability: The biodegradation of hydrocarbons is a growth-linked process that requires essential nutrients like nitrogen and phosphorus. enviro.wiki The scarcity of these nutrients in the environment can be a major limiting factor for bioremediation. mdpi.com

Oxygen Availability: Aerobic degradation is typically much faster than anaerobic degradation. Therefore, the supply of oxygen is often the primary rate-limiting factor in aerobic environments. enviro.wikibiomedgrid.com

Below is an interactive table summarizing the key factors that influence the biodegradation rates of branched alkenes.

FactorInfluence on Biodegradation RateRationaleCitations
Chemical Structure
Degree of BranchingDecreases rateSteric hindrance can block enzymatic attack. kemdiktisaintek.go.idnih.gov
Alkene Double BondGenerally increases rate (vs. alkane)Provides a reactive site for initial enzymatic oxidation. enviro.wiki
Environmental Conditions
TemperatureRate is optimal within a specific rangeMicrobial metabolic and enzymatic activity are temperature-dependent. aapg.orgbiomedgrid.com
pHRate is optimal within a specific range (typically 6-8)Affects enzyme function and nutrient solubility. enviro.wikimicrobenotes.com
OxygenPresence of oxygen significantly increases rateAerobic pathways are energetically more favorable and faster than anaerobic pathways. enviro.wikibiomedgrid.com
Nutrients (N, P)Availability increases rateEssential for microbial growth and synthesis of degradative enzymes. enviro.wikimdpi.com
Compound Bioavailability
Water SolubilityLow solubility decreases rateLimits the transfer of the hydrocarbon to the microbial cell. kemdiktisaintek.go.idmicrobenotes.com
Sorption to SoilIncreases persistenceReduces the concentration of the compound available for microbial uptake. microbenotes.com

Environmental Implications of Branched Alkene Persistence and Transformation Pathways

The slow degradation of branched alkenes like 2-Octene, 4-ethyl- has significant environmental consequences. Their persistence means they can remain in soil and water for extended periods, posing long-term contamination risks. tidjma.tntutorchase.comtidjma.tn

The recalcitrance of branched hydrocarbons can lead to their accumulation in the environment following a petroleum spill, even after the more readily degradable linear components have been removed. nih.gov This alters the chemical composition of the residual contamination.

Furthermore, the transformation of these compounds does not always lead to complete mineralization (breakdown to carbon dioxide and water). Incomplete degradation can result in the formation of intermediate metabolic products. frontiersin.org These transformation products, such as alcohols, aldehydes, or carboxylic acids, may have their own distinct environmental fates and toxicities. The persistence and potential for bioaccumulation of both the parent compound and its transformation byproducts in the food chain are areas of environmental concern. tutorchase.com Accidental spills or industrial discharge containing such compounds can lead to the contamination of surface and groundwater sources. tidjma.tntidjma.tn

Q & A

Q. Example Thermodynamic Data :

ParameterComputational ValueExperimental Reference
ΔHf° (gas phase)-45.2 kJ/molNIST WebBook

Advanced: How can researchers resolve discrepancies in stereochemical assignments of 4-ethyl-2-octene using NMR?

Stereochemical ambiguities require NOESY/ROESY experiments :

  • Detect through-space interactions between the ethyl group and adjacent protons to confirm cis/trans configurations .
  • Compare coupling constants (J values) for vicinal protons; trans double bonds typically exhibit J = 12–18 Hz, while cis bonds show J = 6–12 Hz .
  • Use chiral shift reagents (e.g., Eu(hfc)₃) to enhance splitting in enantiomeric mixtures .

Basic: What synthetic routes are reported for 4-ethyl-2-octene?

Common methods include:

  • Wittig Reaction : Combine ethyltriphenylphosphonium ylides with carbonyl precursors (e.g., hexanal derivatives) .
  • Pyrolysis of Esters : Thermal decomposition of ethyl esters (e.g., ethyl octenoate) at controlled temperatures (200–300°C) .
  • Catalytic Dehydrogenation : Use Pd/C or PtO₂ catalysts to dehydrogenate 4-ethyloctane under inert atmospheres .

Advanced: How can researchers optimize reaction yields for 4-ethyl-2-octene synthesis?

Key factors:

  • Reagent Purity : Use freshly distilled aldehydes and rigorously dry solvents to avoid side reactions .
  • Temperature Control : Maintain isothermal conditions (±2°C) during exothermic steps (e.g., Wittig reactions) .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Grubbs catalysts) for selectivity in alkene formation .

Advanced: What strategies are recommended for analyzing trace impurities of 4-ethyl-2-octene in environmental samples?

  • Solid-Phase Microextraction (SPME) : Pre-concentrate analytes before GC-MS analysis .
  • Isotope Dilution MS : Spike samples with ¹³C-labeled 4-ethyl-2-octene for quantitative accuracy .
  • High-Resolution MS : Use Orbitrap or TOF instruments to distinguish impurities with similar m/z ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.